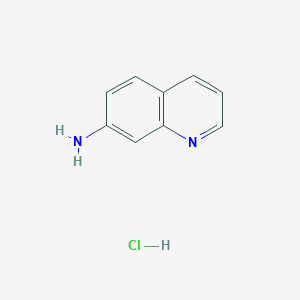

7-Aminoquinoline Hydrochloride

Vue d'ensemble

Description

7-Aminoquinoline Hydrochloride is a compound with the molecular formula C9H9ClN2 . It is a derivative of quinoline, which has been extensively used for both pharmaceutical agents and bioimaging . The molecular weight of this compound is 180.63 g/mol .

Synthesis Analysis

The synthesis of 7-Aminoquinolines has been reported to be highly selective and efficient . The typical synthesis of quinoline derivatives is generally through strong acid/base-catalyzed or metal-catalyzed methods at high temperatures . A catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines with high selectivity and good yields has been achieved via the introduction of a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of 7-Aminoquinoline Hydrochloride includes a quinoline ring with an amino group at the 7th position . The InChI representation of the compound is InChI=1S/C9H8N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H,10H2;1H .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Aminoquinoline Hydrochloride include a molecular weight of 180.63 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 38.9 Ų and a complexity of 136 .

Applications De Recherche Scientifique

Antimicrobial Agent

7-Aminoquinoline Hydrochloride has been studied for its potential as an antimicrobial agent. The quinoline moiety, in particular, is known for its broad spectrum of bioactivity, which includes antibacterial, antifungal, and antiviral properties . This makes it a valuable candidate for developing new antimicrobial drugs, especially in the face of increasing antibiotic resistance.

Antifungal Applications

The compound has shown efficacy against fungal infections. Derivatives of 7-chloroquinoline, a related compound, have been synthesized and tested for their antifungal activity against various Candida species and yeasts of the Rhodotorula genus . This suggests that 7-Aminoquinoline Hydrochloride could also be modified to enhance its antifungal properties.

Anti-virulence Therapy

In the field of anti-virulence therapy, which targets the virulence factors of pathogens rather than their viability, quinoline derivatives have shown promise. This approach can potentially reduce the selective pressure for resistance development in pathogens . 7-Aminoquinoline Hydrochloride could contribute to this area by serving as a scaffold for designing anti-virulence agents.

Antiparasitic Activity

Quinoline compounds have been extensively studied for their antimalarial properties. Given the structural similarity, 7-Aminoquinoline Hydrochloride may also possess antiparasitic activities, which could be harnessed for treating diseases like malaria .

Drug Design and Development

The quinoline core is a well-recognized pharmacophore in medicinal chemistry. It’s used as a template for drug design due to its medicinal potential. 7-Aminoquinoline Hydrochloride, with its functionalized quinoline structure, is likely to be a key molecule in the development of new drugs .

Chemical Synthesis and Organic Chemistry

In synthetic organic chemistry, 7-Aminoquinoline Hydrochloride can be used as a starting material or intermediate for the synthesis of various biologically active molecules. Its presence in a compound can significantly alter the compound’s chemical properties and biological activities .

Safety and Hazards

Orientations Futures

The future directions of 7-Aminoquinoline Hydrochloride research could involve its potential use in the development of new antimicrobial agents . It has been synthesized as a new quinoline derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Furthermore, its derivatives have been used for live-cell imaging and found to target specifically Golgi apparatus in various cell lines .

Mécanisme D'action

Target of Action

The primary targets of 7-Aminoquinoline Hydrochloride, similar to other quinoline derivatives, are the heme polymerase enzymes in parasites . These enzymes play a crucial role in the survival and proliferation of parasites by converting toxic heme into a less toxic form .

Mode of Action

7-Aminoquinoline Hydrochloride is thought to inhibit the activity of heme polymerase . This inhibition results in the accumulation of free heme, which is toxic to the parasites . The compound binds to the free heme, preventing the parasite from converting it into a less toxic form .

Biochemical Pathways

The inhibition of heme polymerase disrupts the biochemical pathways that allow the parasite to detoxify heme . This disruption leads to the accumulation of toxic heme within the parasite, which can lead to its death .

Pharmacokinetics

Similar compounds such as chloroquine and amodiaquine have been studied extensively . They are also known to be poorly soluble in water, but soluble in diluted acid, chloroform, and ether .

Result of Action

The result of the action of 7-Aminoquinoline Hydrochloride is the death of the parasite due to the accumulation of toxic heme . This leads to the effective treatment of diseases caused by these parasites.

Action Environment

The action of 7-Aminoquinoline Hydrochloride can be influenced by various environmental factors. For instance, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity

Propriétés

IUPAC Name |

quinolin-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSLNXSQZYEIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminoquinoline Hydrochloride | |

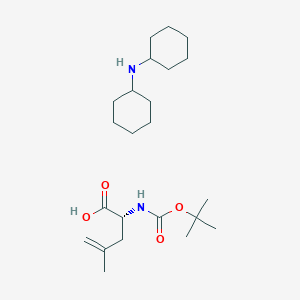

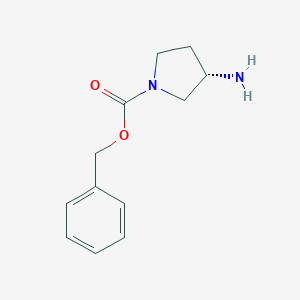

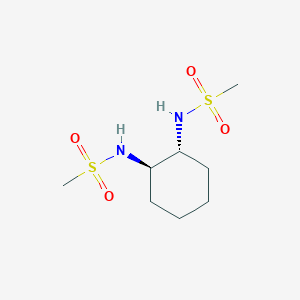

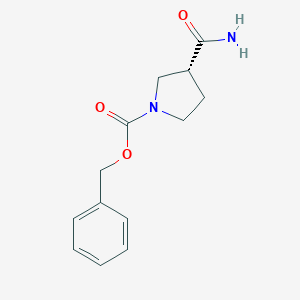

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

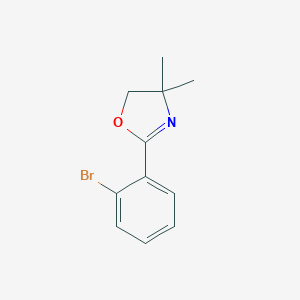

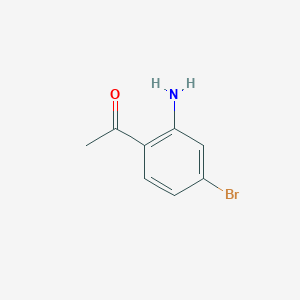

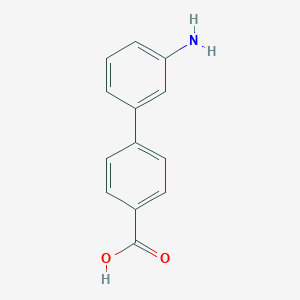

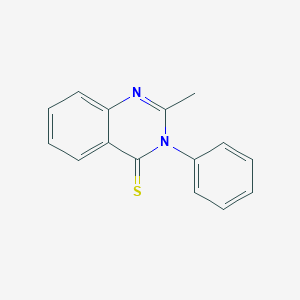

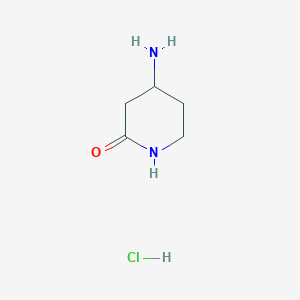

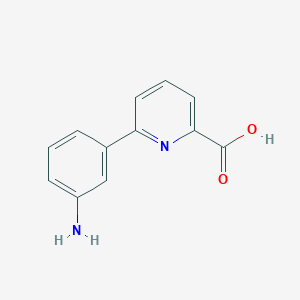

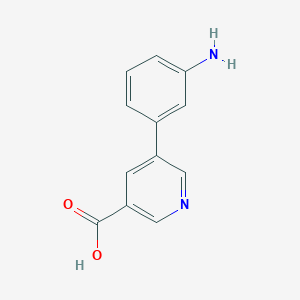

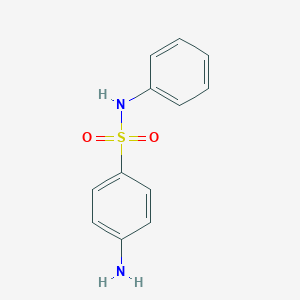

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.